molecular formula C19H16BClF2I2N2 B3069630 8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene CAS No. 1413403-23-2

8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Cat. No.: B3069630
CAS No.: 1413403-23-2
M. Wt: 610.4 g/mol
InChI Key: SMMJDRMQZMPDKM-UHFFFAOYSA-N
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Description

The compound 8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene (hereafter referred to as Compound A) features a highly substituted tricyclic borazaronium core. Key structural attributes include:

  • Tricyclic framework: A fused [7.3.0.0³,⁷]dodeca-pentaene system with boron (B), nitrogen (N), and azonia (N⁺) atoms .
  • Substituents:
    • 4-Chlorophenyl group at position 6.
    • Two fluorine atoms at position 2.
    • Two iodine atoms at positions 5 and 11.
    • Four methyl groups at positions 4, 6, 10, and 12.
  • Electronic features: The boron atom and azonia group contribute to a polarized electronic structure, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BClF2I2N2/c1-9-16(24)11(3)26-18(9)15(13-5-7-14(21)8-6-13)19-10(2)17(25)12(4)27(19)20(26,22)23/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMJDRMQZMPDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C)C4=CC=C(C=C4)Cl)C)I)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BClF2I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene” typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and various reagents to introduce the difluoro, diiodo, and tetramethyl groups. Common reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Industry

In industry, it could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound B : 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
  • Core : Similar tricyclic system but lacks boron and azonia groups.
  • Substituents :
    • 4-Chlorophenyl at position 12.
    • Methyl and phenyl groups at positions 7 and 10.
Compound C : 12-Dimethylamino-2,2-difluoro-8-phenyl-1λ⁵,3-diaza-2λ⁴-boratricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaen-1-ylium
  • Core: Boron-containing tricyclic system with azonia and dimethylamino groups.
  • Substituents: Phenyl at position 7. Two fluorine atoms at position 2. Dimethylamino group at position 12.
  • Key differences: Replacement of iodine (Compound A) with dimethylamino alters solubility and steric bulk.

Halogen-Substituted Analogues

Compound D : 4-(4,4-Difluoro-1,3,5,7-tetramethyl-3a-aza-4a-azonia-4-borata-s-indacen-8-yl)-benzonitrile
  • Core : Smaller indacene-based borazaronium system.
  • Substituents :
    • Benzonitrile at position 8.
    • Two fluorine atoms and four methyl groups.
  • Key differences : Simplified core reduces conformational rigidity compared to Compound A.

Data Table: Structural and Physicochemical Comparison

Property Compound A Compound B Compound C
Core Structure Borazaronium tricycle Hexaazatricycle Borazaronium tricycle
Halogen Substituents 2F, 5I, 11I None 2F
Aromatic Groups 4-Chlorophenyl 4-Chlorophenyl, phenyl Phenyl
Molecular Weight ~750 g/mol (estimated) ~450 g/mol ~311 g/mol
Polarity High (B, N⁺, halogens) Moderate (N-rich) High (B, N⁺, F)
Synthetic Route Multi-step halogenation Tetrazolopyrimidine fusion Boron-assisted cyclization

Structural Similarity and Activity

  • 3D Similarity Metrics :
    • Compound A and Compound C show high shape similarity (ST ≥ 0.8) but low feature similarity (CT < 0.5) due to divergent substituents .
    • Halogen-heavy analogs (Compound A) exhibit greater van der Waals interactions in protein binding compared to nitrogen-rich analogs (Compound B) .

Electronic and Reactivity Profiles

  • Boron Influence : Compounds A and C display enhanced Lewis acidity at boron, enabling catalytic applications in cross-coupling reactions .
  • Iodine vs.

Crystallographic Insights

  • Packing Analysis : Short H···F contacts in Compound C (2.3–2.5 Å) contrast with I···I interactions in Compound A (3.5 Å), influencing crystal density and stability .

Biological Activity

The compound 8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene , also known as F-BTBT-I2, is a complex organic molecule that has garnered attention for its potential biological activities and applications in various fields, particularly in organic light-emitting diodes (OLEDs) and medicinal chemistry. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • Functional Groups : Halogens (chlorine and iodine), fluorine atoms, and a bicyclic framework.
  • Molecular Formula : The specific arrangement of carbon (C), hydrogen (H), boron (B), fluorine (F), and nitrogen (N) contributes to its unique properties.

Table 1: Key Structural Features

FeatureDescription
Molecular WeightTo be determined
Halogen Substituents4-chlorophenyl, difluoro, diiodo
Structural FrameworkBicyclic with aza and boron units

While specific biological activity data for this compound is limited, it is hypothesized that the presence of halogens enhances its reactivity and potential interaction with biological targets. Similar compounds have shown various mechanisms of action including:

  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Some derivatives have been explored as potential modulators of cannabinoid receptors (CB1), affecting appetite regulation and neuroprotection.

Case Studies

  • Cannabinoid Receptor Antagonism :
    • A study on bicyclic lactam-based compounds indicated that structural similarities may lead to effective antagonism at CB1 receptors. This suggests potential applications in weight management therapies .
  • Photophysical Properties :
    • Research into BODIPY dyes with halogen substitutions shows enhanced fluorescence properties which could be leveraged in biological imaging applications.
  • Synthetic Pathways :
    • The synthesis of related compounds often involves multi-step organic synthesis techniques which could be adapted for producing derivatives of the target compound for further biological testing.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems or other chemical entities. Potential methodologies include:

  • In vitro assays to evaluate cytotoxicity and receptor binding.
  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been identified that share characteristics with 8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo...

Table 2: Comparison with Similar Compounds

Compound NameStructural CharacteristicsUnique Features
4,4-Difluoro-8-(4-iodophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indaceneBODIPY dye with similar substitutionsStrong fluorescence properties
2,2-Difluoro-4,6,10,12-tetramethyl-8-phenylLacks halogens but retains core structurePotentially less reactive

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological guidance:

  • Begin with a nucleophilic substitution or condensation reaction using precursors like halogenated aryl groups and boron-containing intermediates. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to stabilize reactive intermediates .
  • Monitor reaction progress using thin-layer chromatography (TLC) or in situ infrared spectroscopy (IR) to identify key intermediates. Post-synthesis, purify via recrystallization in ethanol/water mixtures to remove unreacted iodides or methylated byproducts .
  • For yield optimization, systematically vary stoichiometric ratios (e.g., 1:1.2 for boronate:aryl halide) and employ catalysts like palladium complexes for cross-coupling steps .

Q. Which spectroscopic techniques are most reliable for characterizing its structural integrity?

Methodological guidance:

  • Use elemental analysis to confirm stoichiometry (C, H, N, B, F, I) and melting point determination to assess purity (>95% recommended) .
  • Employ UV-Vis spectroscopy (λmax 250–300 nm) to detect conjugated π-systems in the tricyclic core. IR spectroscopy (e.g., B-F stretches at ~1450 cm⁻¹, C-I at ~500 cm⁻¹) validates functional groups .
  • Cross-validate with ¹H/¹³C NMR in deuterated DMSO to resolve methyl and aryl proton environments, noting diastereotopic effects from the azonia-boranuida ring .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in its boron-nitrogen coordination geometry?

Methodological guidance:

  • Grow crystals via slow evaporation in acetonitrile/chloroform (1:3). Collect high-resolution SC-XRD data (Mo-Kα radiation, T = 100 K) to minimize thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters for heavy atoms (I, B) .
  • Analyze bond angles (e.g., B-N distances: 1.54–1.58 Å) and torsion angles to confirm the tricyclic framework’s planarity. Compare with DFT-optimized geometries to identify steric strain from methyl/iodo substituents .

Q. What computational strategies predict its electronic properties and reactivity?

Methodological guidance:

  • Perform density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV). Use Gaussian09 or ORCA for excited-state simulations (TD-DFT) to correlate UV-Vis spectra with charge-transfer transitions .
  • Apply MOPAC2009 for semi-empirical modeling of boron’s electrophilic behavior in nucleophilic environments. Simulate substituent effects (e.g., electron-withdrawing Cl, I) on reaction pathways .

Q. How should researchers address contradictory data between experimental and theoretical results?

Methodological guidance:

  • Re-examine synthetic conditions (e.g., trace moisture causing boron hydrolysis) or crystallographic disorder in SC-XRD data. Use R factor analysis (target R < 0.05) to validate structural refinements .
  • For computational discrepancies, recalibrate basis sets or include solvent effects (PCM model) in DFT calculations. Cross-check with multivariate statistical analysis to identify outliers in spectral datasets .

Q. What factorial design approaches optimize its functionalization for targeted applications?

Methodological guidance:

  • Implement a 2^k factorial design to test variables: temperature (70–110°C), catalyst loading (0.5–2 mol%), and solvent polarity. Use ANOVA to identify significant factors (p < 0.05) affecting iodination efficiency .
  • Apply response surface methodology (RSM) to model non-linear relationships between reaction time and diastereomeric excess. Validate with Pareto charts to prioritize optimization parameters .

Q. How does the compound’s photophysical stability vary under UV irradiation or oxidative conditions?

Methodological guidance:

  • Conduct accelerated aging studies using a UV chamber (λ = 254 nm, 48 h). Monitor degradation via HPLC-MS to detect dehalogenation (loss of I) or ring-opening byproducts. Compare with control samples stored in dark/argon .
  • Quantify boron-leaching using ICP-MS after exposure to H₂O₂ (1–5% v/v). Correlate stability with crystallographic packing motifs (e.g., H···F interactions in the lattice) .

Data Management & Validation

Q. What protocols ensure data integrity in multi-institutional studies?

Methodological guidance:

  • Use blockchain-based platforms to timestamp raw spectral data and prevent tampering. Implement SHA-256 encryption for NMR/FID files and restrict access via role-based permissions .
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for depositing crystallographic data (CCDC) and synthetic procedures (PubChem) with unique digital identifiers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Reactant of Route 2
8-(4-chlorophenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

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